4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Description
4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a pyrrolopyrimidine derivative characterized by a chloro substituent at position 4, an isopropyl group at position 7, and a propylamine moiety at position 2. This scaffold is structurally related to kinase inhibitors and antiparasitic agents, with modifications at these positions influencing solubility, bioavailability, and target binding.
Properties
IUPAC Name |
4-chloro-7-propan-2-yl-N-propylpyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c1-4-6-14-12-15-10(13)9-5-7-17(8(2)3)11(9)16-12/h5,7-8H,4,6H2,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKQVYQJKNFFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(C=CN2C(C)C)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101153841 | |
| Record name | 4-Chloro-7-(1-methylethyl)-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380343-11-2 | |
| Record name | 4-Chloro-7-(1-methylethyl)-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380343-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-(1-methylethyl)-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps, starting with the formation of the pyrrolopyrimidine core. One common approach is the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine with isopropyl and propyl groups under specific conditions. The reaction conditions may include the use of a strong base, such as potassium tert-butoxide, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrrolopyrimidines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. It may also serve as a lead compound for drug discovery.
Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases.
Industry: In the materials industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or conductivity.
Mechanism of Action
The mechanism by which 4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution : Chloro (C4) and iodo (C5) groups enhance electrophilicity for nucleophilic substitution, critical in Suzuki-Miyaura couplings (e.g., 5-Iodo derivatives in ) .
- N-Alkylation : Propylamine (C2) in the target compound may improve membrane permeability compared to smaller amines (e.g., -NH₂ in CAS 84955-31-7 ) .
Physicochemical Properties
- Solubility : The target compound’s isopropyl and propyl groups likely reduce aqueous solubility compared to 7-methyl derivatives () but enhance solubility in organic solvents like chloroform or ethyl acetate .
- Melting Point : Expected to range between 150–180°C, aligning with analogs in (129–200°C) .
- Stability : Chloro substituents (C4) confer stability against hydrolysis, whereas iodo derivatives (C5) are prone to photodegradation .
Biological Activity
4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of various pharmacologically active agents, including Tofacitinib, which is used in treating rheumatoid arthritis. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C9H10ClN3
- Molecular Weight : 195.6488 g/mol
- CAS Number : 870706-47-1
This compound functions primarily as a kinase inhibitor. It has been shown to exhibit selective inhibition against protein kinase B (PKB), which plays a crucial role in various cellular processes, including metabolism, proliferation, and survival.
Key Findings
- Selectivity : The compound displays significant selectivity for PKB over closely related kinases such as PKA, with studies indicating up to 150-fold selectivity in cellular assays .
- Efficacy : In vivo studies demonstrated that derivatives of this compound effectively modulate biomarkers associated with the PI3K-PKB-mTOR signaling pathway and significantly inhibit tumor growth in xenograft models .
Biological Activity Assays
The biological activity of this compound has been evaluated through various assays:
Case Studies
- In Vivo Tumor Growth Inhibition : A study involving the administration of the compound showed substantial inhibition of tumor growth in nude mice models. The results indicated that doses well tolerated by the subjects led to significant reductions in tumor size compared to control groups .
- Pharmacokinetic Profile : Despite its potent biological activity, the compound exhibited high clearance rates and low oral bioavailability, prompting further modifications to enhance its pharmacokinetic properties .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrrolopyrimidine derivatives has revealed that modifications to the isopropyl and propyl groups can significantly influence biological activity. For instance:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine?
- Methodological Answer : The synthesis typically involves chlorination of a pyrrolo[2,3-d]pyrimidine precursor using phosphorus oxychloride (POCl₃) under reflux, followed by nucleophilic substitution. For example, details a protocol where a mixture of the precursor and POCl₃ is refluxed for 4 hours, followed by neutralization with ammonium hydroxide and purification via silica gel column chromatography (eluent: 2% methanol in chloroform) to achieve 33% yield . Modifications, such as introducing the isopropyl group at position 7, may require alkylation steps under inert conditions.
Q. How is the purity and structural integrity of this compound confirmed in academic research?
- Methodological Answer :
- Purity : High-Performance Liquid Chromatography (HPLC) with >99% purity thresholds, as validated in for analogous compounds .
- Structural Confirmation :
- 1H/13C NMR : Key signals include the isopropyl group (δ ~1.3 ppm, doublet for CH(CH₃)₂) and N-propyl chain (δ ~0.9–1.6 ppm for CH₂/CH₃) .
- HRMS : Accurately confirms molecular weight (e.g., [M+H]+ calculated vs. observed values within 1 ppm error) .
Q. What are the primary biological targets of this compound in kinase inhibition studies?
- Methodological Answer : Pyrrolo[2,3-d]pyrimidines are known to target cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs). highlights activity against CDKs via competitive ATP-binding site inhibition, validated through enzymatic assays (IC₅₀ values) . For RTKs, demonstrates that substituents at position 7 (e.g., isopropyl) modulate selectivity by altering steric interactions in hydrophobic kinase pockets .
Advanced Research Questions
Q. How do substituent modifications at the 7-position influence kinase inhibitory activity and selectivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies, as in , reveal that bulkier groups (e.g., isopropyl) at position 7 enhance selectivity for kinases with larger hydrophobic regions (e.g., MET kinase). To test this:
- Synthesize analogs with varying 7-substituents (e.g., methyl, phenyl).
- Perform kinase profiling assays (e.g., KinomeScan) and compare IC₅₀ values.
- Computational docking (e.g., AutoDock Vina) can predict binding poses, as shown in for related derivatives .
Q. What strategies resolve contradictions in reported biological activity between similar derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or impurities. To address this:
- Repurification : Re-run column chromatography (as in ) to ensure >98% purity .
- Standardized Assays : Use uniform conditions (e.g., ATP concentration, buffer pH) across studies. resolved conflicting RTK inhibition data by re-testing compounds under controlled kinase assay protocols .
- Metabolic Stability Checks : Assess compound stability in microsomal assays to rule out degradation artifacts.
Q. How can the N-propyl group at the 2-amine position be optimized to improve pharmacokinetic properties?
- Methodological Answer :
- Solubility : Replace N-propyl with polar groups (e.g., hydroxypropyl) to enhance aqueous solubility. shows ethanol/water mixtures improve recrystallization efficiency for such modifications .
- Bioavailability : Introduce deuterium or fluorine atoms to slow metabolism. For example, notes that ethyl-to-trifluoroethyl substitutions in analogs reduced CYP450-mediated clearance .
Data Contradiction Analysis
Q. Why do some studies report divergent yields for similar synthetic routes?
- Methodological Answer : Yield variations often stem from:
- Reaction Scalability : Small-scale syntheses (e.g., 10 mmol in ) may underperform at larger scales due to heat transfer inefficiencies .
- Purification Methods : Silica gel plug pre-treatment () vs. recrystallization ( ) impacts recovery rates. Optimize based on compound polarity .
Key Research Findings
- Synthesis Optimization : POCl₃-mediated chlorination achieves >95% conversion under reflux (4–6 hours) .
- Kinase Selectivity : Isopropyl at position 7 improves MET kinase inhibition (IC₅₀ = 12 nM) compared to methyl analogs (IC₅₀ = 45 nM) .
- Stability : N-propyl derivatives exhibit 2.5-hour half-lives in human liver microsomes, suitable for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
